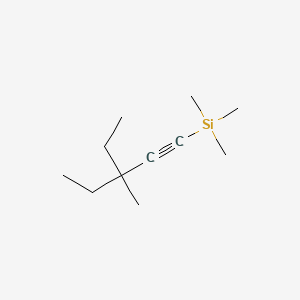
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- is an organosilicon compound with the chemical formula C11H22Si. This compound is part of the silane family, which are silicon analogs of alkanes. Silanes are known for their diverse applications in various fields, including materials science, organic synthesis, and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- typically involves the hydrosilylation of alkynes. This process can be catalyzed by transition metals such as platinum or rhodium. The reaction conditions often include the use of solvents like toluene or hexane and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and catalysts is crucial to minimize impurities and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrosilanes are often used as reducing agents.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Various organosilicon derivatives.
Applications De Recherche Scientifique
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- involves its ability to donate hydride ions or act as a radical initiator. The molecular targets include various organic substrates, which undergo transformation through hydrosilylation or radical-mediated processes. The pathways involved often depend on the specific reaction conditions and catalysts used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- Trimethylsilylacetylene
- Triethylsilane
Uniqueness
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to other silanes, it offers a balance between hydride donation and radical initiation, making it versatile for various applications .
Propriétés
Numéro CAS |
61228-00-0 |
|---|---|
Formule moléculaire |
C11H22Si |
Poids moléculaire |
182.38 g/mol |
Nom IUPAC |
(3-ethyl-3-methylpent-1-ynyl)-trimethylsilane |
InChI |
InChI=1S/C11H22Si/c1-7-11(3,8-2)9-10-12(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
PSGUAKODOZZALK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrido[3,2-C][1,2]thiazine](/img/structure/B13956786.png)
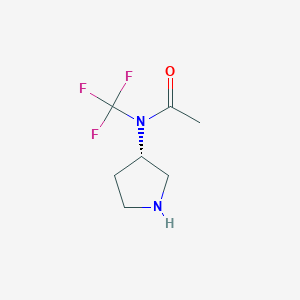
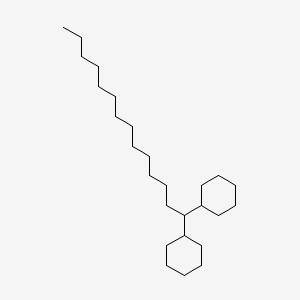


![4,7-Methano-7H-thieno[2,3-C]azepine](/img/structure/B13956816.png)
![(2R)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13956821.png)

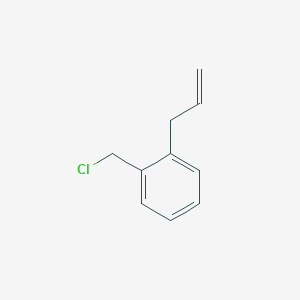
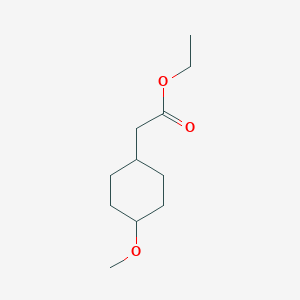
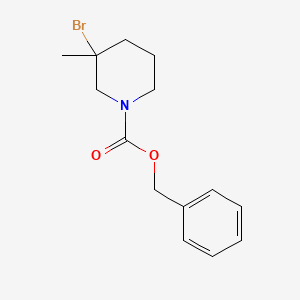
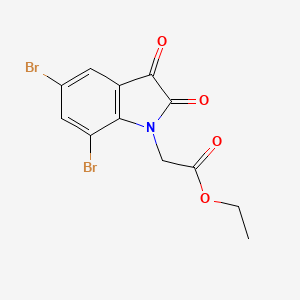

![2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)
